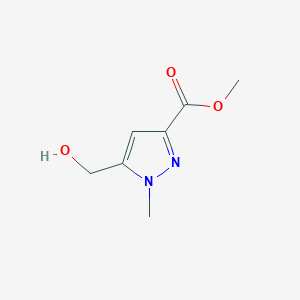

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a hydroxymethyl group at position 5, a methyl group at position 1, and a methyl ester at position 2. Pyrazole derivatives are widely studied for their diverse biological activities, including antifungal, antimicrobial, and enzyme inhibitory properties. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility and interactions with biological targets compared to analogues with non-polar substituents .

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-5(4-10)3-6(8-9)7(11)12-2/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHMSSOQHUYMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation (Based on Patent CN105646355A)

| Step | Reaction Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate | Dissolve in acetone, add potassium carbonate, drip iodomethane, heat at 60°C overnight | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate |

| 2 | Selective hydrolysis of one ester group | Dissolve in methanol, cool to 0°C, add 3.0 M KOH in methanol dropwise, stir overnight at room temperature | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid |

| 3 | Conversion of carboxylic acid to acid chloride, then to amide | Treat with thionyl chloride (3.74 M) at 70-85°C for 16 h to form acid chloride; add ammonia in THF (7 eq.) at 0-5°C, stir 8 h | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate |

| 4 | Dehydration of amide to nitrile | Dissolve amide in DCM, add triethylamine, stir 30 min, add trifluoroacetic anhydride dropwise, stir 1 h at room temperature | Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate |

| 5 | Reduction of nitrile to hydroxymethyl group | Dissolve nitrile in THF/methanol, add lithium borohydride (LiBH4) portionwise at 20-25°C, stir until complete | Methyl 5-(hydroxymethyl)-1-methyl-pyrazole-3-carboxylate |

This method achieves the target molecule with high regioselectivity and good yield by carefully controlling reaction conditions such as temperature, reagent equivalents, and reaction time.

Notes on Reaction Conditions and Monitoring

- Methylation (Step 1): Potassium carbonate acts as a base to facilitate N-methylation using iodomethane. Reaction monitored by thin-layer chromatography (TLC) with PE/EA (10:1) solvent system.

- Hydrolysis (Step 2): Partial saponification is controlled by temperature and KOH concentration to avoid full hydrolysis of both esters.

- Amide formation (Step 3): Acid chloride intermediate is sensitive; ammonia addition is done at low temperature (0-5°C) to prevent side reactions.

- Dehydration (Step 4): Trifluoroacetic anhydride is used as a mild dehydrating agent to convert amide to nitrile without affecting the ester.

- Reduction (Step 5): LiBH4 selectively reduces the nitrile to the hydroxymethyl group without reducing the ester moiety.

Alternative Synthetic Considerations

- Formylation followed by reduction routes have been reported for related pyrazole carboxylates but are less direct for this specific substitution pattern.

- Industrial scale synthesis may involve continuous flow reactors for better control of exothermic steps and improved yields.

Data Table Summarizing Key Reaction Parameters

| Step | Reagent(s) | Solvent | Temperature | Time | Monitoring Method | Yield/Notes |

|---|---|---|---|---|---|---|

| 1 | Iodomethane, K2CO3 | Acetone | 60°C | Overnight | TLC (PE/EA 10:1) | High conversion to N-methyl derivative |

| 2 | KOH (3.0 M) | Methanol | 0°C to RT | 10-12 h | TLC (PE/EA 1:1) | Selective mono-hydrolysis |

| 3 | SOCl2 (3.74 M), NH3 (7 eq.) | SOCl2 then THF | 70-85°C (SOCl2), 0-5°C (NH3) | 16 h (SOCl2), 8 h (NH3) | TLC (PE/EA 5:1) | Formation of amide intermediate |

| 4 | Triethylamine, trifluoroacetic anhydride | DCM | RT | 1 h | TLC (PE/EA 5:1) | Efficient dehydration to nitrile |

| 5 | LiBH4 | THF/MeOH | 20-25°C | Until completion | TLC | Reduction to hydroxymethyl group |

Research Findings and Analytical Data

- The final product this compound is confirmed by spectroscopic techniques including NMR, IR, and mass spectrometry.

- TLC monitoring at each step ensures reaction completeness and purity.

- The use of mild conditions in the dehydration and reduction steps preserves the methyl ester functionality.

- The synthetic route is scalable and reproducible, suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Methyl 5-(carboxy)-1-methyl-1H-pyrazole-3-carboxylate.

Reduction: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The hydroxymethyl and carboxylate groups can interact with active sites of enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate with key analogues, focusing on structural variations, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

| Compound Name (CAS No.) | Substituent at Position 5 | Ester Group | Key Features |

|---|---|---|---|

| This compound | Hydroxymethyl | Methyl | Polar, hydrogen-bond donor/acceptor; moderate lipophilicity |

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (51985-95-6) | Hydroxyl | Methyl | Less bulky than hydroxymethyl; stronger acidity due to -OH group |

| Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate (104296-35-7) | 2-Furyl | Ethyl | Aromatic furan enhances π-π interactions; lower polarity |

| Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (139297-50-0) | Methoxy | Ethyl | Ether group reduces hydrogen-bonding; higher lipophilicity |

| 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid (58364-97-9) | Hydroxyl | Carboxylic acid | High polarity due to -COOH; ionic interactions in biological systems |

Key Observations:

- Hydroxymethyl vs.

- Hydroxymethyl vs. Methoxy (CAS 139297-50-0): Methoxy lacks hydrogen-bond donor capacity, reducing interactions with polar targets but increasing membrane permeability .

- Ester vs. Carboxylic Acid (CAS 58364-97-9): The methyl ester balances lipophilicity and stability, whereas the carboxylic acid form may exhibit higher solubility but lower bioavailability .

Antifungal Activity

- Pyrazole derivatives with polar substituents (e.g., hydroxymethyl, hydroxyl) demonstrate enhanced antifungal activity. For example, a structurally related compound (Compound 5 in ) showed a MIC of 15.6 μg/mL against Candida albicans, attributed to hydrogen-bonding interactions .

- The hydroxymethyl group’s dual role as a hydrogen-bond donor and acceptor may improve target binding compared to methoxy or furyl substituents .

Enzyme Inhibition

- Pyrazole derivatives with phenol or hydroxymethyl groups exhibit strong binding to Staphylococcus aureus enzymes (e.g., DNA gyrase B) via hydrogen bonds with active-site residues .

- Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 104296-35-7) may engage in π-π stacking with aromatic residues, but its lack of hydrogen-bond donors reduces efficacy compared to hydroxymethyl analogues .

Solubility and Bioavailability

- Methyl esters (e.g., hydroxymethyl derivative) generally exhibit better membrane permeability than carboxylic acids, making them more suitable for oral administration .

Biological Activity

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 156.14 g/mol. The presence of the hydroxymethyl group at the 5-position and the carboxylate ester contributes to its reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. Studies have shown that modifications in its structure can enhance its interaction with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. For instance, compounds derived from this pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines in various cell lines .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 7.05 µM against certain pathogens, indicating its potential as an antimicrobial agent . The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance this activity, while electron-donating groups may reduce it .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MDA-MB231) and colorectal (LoVo) cancers. IC50 values for these compounds have been reported in the low micromolar range, indicating their potential as lead compounds for anticancer drug development .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of pyrazole derivatives on MDA-MB231 and LoVo cells using MTT assays. The results showed that specific derivatives exhibited IC50 values of 8.5 µM and 9.3 µM, demonstrating significant antiproliferative activity .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of several pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that certain compounds had MIC values below 10 µM, suggesting strong antimicrobial potential .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar pyrazole derivatives:

| Compound Name | Molecular Formula | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| This compound | C6H8N2O3 | Low µM range | <10 µM |

| Ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate | C8H12N2O2 | Moderate | <15 µM |

| Methyl 3-(hydroxymethyl)-1H-pyrazole-5-carboxylate | C6H8N2O3 | Moderate | <12 µM |

Q & A

Q. What are the established synthetic routes for methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, describes hetero-fused pyrazole synthesis using methyl carboxylate intermediates under reflux conditions with acetic acid catalysis . Optimization may include solvent selection (e.g., ethanol or DMF for solubility), temperature control (60–100°C), and catalyst screening (e.g., p-toluenesulfonic acid for regioselectivity). Purity is monitored via GC (≥98% as in ) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm and carboxylate carbons at ~165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 213.193 in ) .

- IR : Hydroxyl (3200–3500 cm) and ester carbonyl (1720–1740 cm) stretches validate functional groups.

Discrepancies in peak assignments are resolved by comparing experimental data with computational simulations (e.g., Gaussian DFT) or deuterated solvent controls .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 0–8°C (as per ) to prevent ester hydrolysis or hydroxymethyl oxidation . Under inert atmospheres (N/Ar), stability extends beyond six months. Regular stability testing via HPLC (e.g., C18 columns, acetonitrile/water mobile phase) monitors degradation .

Q. How is recrystallization performed to purify this compound, and what solvents yield high recovery?

- Methodological Answer : Recrystallization in ethanol/water (4:1 v/v) at 50°C achieves >95% recovery (similar to ’s protocols for methyl pyrazole carboxylates) . Slow cooling (1°C/min) minimizes impurities. Alternative solvents: ethyl acetate/hexane (3:1) for polar byproducts.

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence regioselectivity in pyrazole ring functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 5-position due to stabilized transition states, while protic solvents (e.g., MeOH) favor 3-substitution . Catalysts like CuI promote Sonogashira coupling for alkyne incorporation (e.g., ’s use of boronic acids) . Kinetic vs. thermodynamic control is assessed via time-resolved H NMR .

Q. What strategies mitigate byproduct formation during hydroxymethyl group oxidation?

Q. How can computational modeling predict biological activity against enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like carbonic anhydrase ( ) or prostaglandin synthases . QSAR models correlate substituent electronic parameters (Hammett σ) with IC values. MD simulations (AMBER) assess protein-ligand stability over 100 ns trajectories .

Q. What protocols assess the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Reactivity is probed via reaction with amines (e.g., benzylamine in THF, 60°C), monitored by F NMR (if trifluoromethyl analogs exist, as in ) . Competing ester hydrolysis is suppressed using anhydrous MgSO. Kinetic studies (pseudo-first-order conditions) determine rate constants .

Key Considerations for Researchers

- Safety : Use EN166-certified goggles and nitrile gloves (Section 8 of ) .

- Contradictions : While classifies analogs as non-hazardous, notes incomplete toxicological data—assume precautionary handling .

- Synthesis Scalability : Pilot-scale reactions (>10 g) require flow chemistry setups to maintain regiocontrol () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.